

# Fmoc-L-Dap(Boc,Me)-OH chemical structure and properties

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## Compound of Interest

Compound Name: *Fmoc-L-Dap(Boc,Me)-OH*

Cat. No.: *B2954926*

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## An In-depth Technical Guide to Fmoc-L-Dap(Boc,Me)-OH

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Fmoc-L-Dap(Boc,Me)-OH**, a key building block in modern peptide synthesis. It is intended to serve as a technical resource for professionals engaged in peptide chemistry and drug discovery.

## Introduction

**Fmoc-L-Dap(Boc,Me)-OH** is a synthetic derivative of L-2,3-diaminopropionic acid (Dap), an unnatural amino acid. Its structure is strategically modified with three distinct protecting groups:

- Fmoc (9-fluorenylmethyloxycarbonyl): Protects the alpha-amino group ( $\text{N}\alpha$ ), enabling its use in Fmoc-based solid-phase peptide synthesis (SPPS). This group is base-labile and is typically removed using a piperidine solution.
- Boc (tert-butoxycarbonyl): Protects the side-chain amino group ( $\text{N}\beta$ ). This group is acid-labile and is stable during the base-mediated Fmoc deprotection, allowing for orthogonal protection schemes.

- Methyl (Me): The N-methylation of the side-chain amino group provides steric hindrance, which can protect peptides from enzymatic degradation and help modulate their conformational properties and biological activity.

This unique combination of protecting groups makes **Fmoc-L-Dap(Boc,Me)-OH** a valuable reagent for synthesizing peptides with N-methylated side chains, which are of increasing interest in the development of therapeutic peptides with enhanced stability and bioavailability.

## Chemical Structure and Properties

The chemical identity and physicochemical properties of **Fmoc-L-Dap(Boc,Me)-OH** are summarized below.

Caption: Chemical structure of **Fmoc-L-Dap(Boc,Me)-OH** with key protecting groups.

Table 1: Chemical and Physical Properties

| Property            | Value  | Reference                               |
|---------------------|--|---|
| IUPAC Name          | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(methyl{[(2-methyl-2-propanyl)oxy]carbonyl}amino)-L-alanine | <a href="#">[1]</a>                     |
| CAS Number          | 446847-80-9  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula   | C <sub>24</sub> H <sub>28</sub> N <sub>2</sub> O <sub>6</sub>                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight    | 440.49 g/mol   | <a href="#">[2]</a>                     |
| Appearance          | White to off-white solid   | General observation                     |
| Boiling Point       | 629.3 ± 55.0 °C at 760 mmHg  | <a href="#">[1]</a>                     |
| Density             | 1.2 ± 0.1 g/cm <sup>3</sup>  | <a href="#">[1]</a>                     |
| Flash Point         | 334.4 ± 31.5 °C  | <a href="#">[1]</a>                     |
| Storage Temperature | 2-8°C is recommended for long-term stability   | <a href="#">[3]</a> <a href="#">[4]</a> |
| Primary Application | Reagent for Fmoc solid-phase peptide synthesis   | <a href="#">[2]</a> <a href="#">[3]</a> |

## Experimental Protocols: Incorporation into Peptides via SPPS

**Fmoc-L-Dap(Boc,Me)-OH** is designed for incorporation into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol outlines the general steps for a single coupling cycle on a solid support (e.g., Rink Amide resin).

### Materials:

- Peptide synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotriptyl resin) with a pre-existing peptide chain (Resin-Peptide-NH<sub>2</sub>)
- Fmoc-L-Dap(Boc,Me)-OH**

- Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
- Deprotection Reagent: 20% (v/v) piperidine in DMF
- Activation Reagents:
  - HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU or HBTU
  - N,N-Diisopropylethylamine (DIPEA)
- Inert gas (Nitrogen or Argon)
- Peptide synthesis vessel

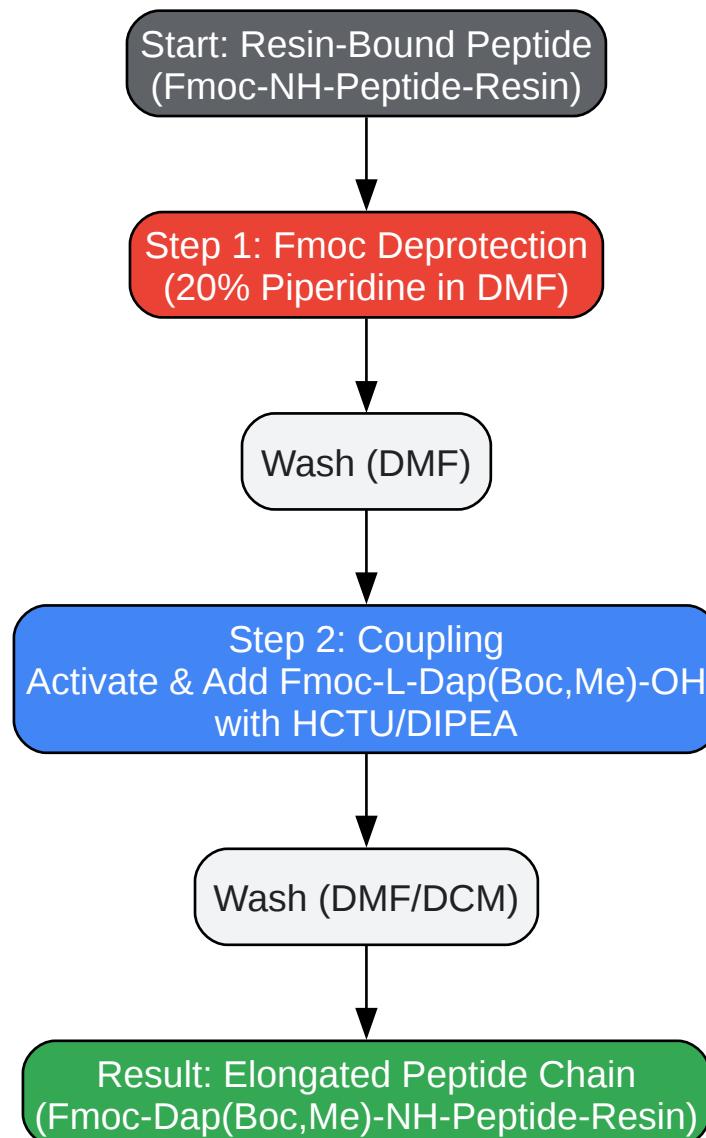
**Protocol:**

- Resin Swelling:
  - Place the resin-bound peptide in the reaction vessel.
  - Wash and swell the resin with DMF for 30-60 minutes to ensure optimal reaction conditions.
- Fmoc Deprotection:
  - Drain the DMF from the swollen resin.
  - Add the 20% piperidine/DMF solution to the resin.
  - Agitate the mixture at room temperature for 5-10 minutes.
  - Drain the solution.
  - Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.
  - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

- Amino Acid Activation and Coupling:
  - In a separate vial, dissolve **Fmoc-L-Dap(Boc,Me)-OH** (3-5 equivalents relative to resin loading) and an equimolar amount of HCTU in a minimal volume of DMF.
  - Add DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxyl group. The solution may change color.
  - Allow the activation to proceed for 1-2 minutes.
  - Immediately add the activated amino acid solution to the deprotected resin.
  - Agitate the reaction mixture for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the reaction progress. If the test is positive (indicating free amines), the coupling step can be extended or repeated.
- Washing:
  - Drain the coupling solution from the reaction vessel.
  - Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
  - The resin is now ready for the next deprotection and coupling cycle.
- Capping (Optional):
  - If the coupling is incomplete after a second attempt, any unreacted free amines can be "capped" to prevent the formation of deletion sequences.
  - This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

## Workflow and Visualization

The process of incorporating **Fmoc-L-Dap(Boc,Me)-OH** into a peptide chain follows a well-defined cycle.



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Caption: Standard workflow for one cycle of Fmoc-SPPS to add a new amino acid.

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## References

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